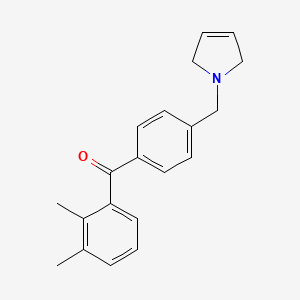![molecular formula C18H15N3O4S B1359580 Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate CAS No. 1142210-42-1](/img/structure/B1359580.png)
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photodynamic Therapy Application
- Photodynamic Therapy: A study on the zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which contain a similar 1,3,4-thiadiazole structure, highlights its application in photodynamic therapy for cancer treatment. The compound demonstrates good fluorescence properties and high singlet oxygen quantum yield, making it suitable as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Aggregation Studies
- Molecular Aggregation: A study on benzene derivatives with the 1,3,4-thiadiazole moiety investigated the effects of molecular aggregation. The research found significant fluorescence lifetime changes and varying circular dichroism spectra due to molecular aggregation processes, indicating the compound's potential in molecular interaction studies (Matwijczuk et al., 2016).
Photophysical Properties and Proton Transfer
- Photophysical Properties and Excited-State Proton Transfer: Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate compounds, with structures similar to the compound of interest, were studied for their photophysical properties. The research provides insights into quantum yields and excited-state proton transfer processes, which are crucial for understanding the photophysical behavior of related compounds (Kim et al., 2021).
Antiproliferative and Antimicrobial Properties
- Biological Activities: Schiff bases derived from 1,3,4-thiadiazole showed significant DNA protective ability and antimicrobial activity. These compounds, with structural similarities to the query compound, indicate potential in developing new therapies and antimicrobial agents (Gür et al., 2020).
Nematocidal Activity
- Nematocidal Properties: Novel 1,3,4-thiadiazole amide derivatives demonstrated significant nematocidal activity, suggesting potential agricultural applications for similar compounds in pest management (Liu, Wang, Zhou, & Gan, 2022).
Molecular Organization in Bilayers
- Liposome Systems Studies: Spectroscopic studies of 1,3,4-thiadiazole derivatives provided insights into molecular organization in liposome systems. This is relevant for understanding the interactions of similar compounds with biological membranes (Kluczyk et al., 2016).
Crystal Structure Analysis
- Crystallography: Crystal structures of 1,3,4-thiadiazol-2-yl derivatives, including the analysis of intermolecular contacts, provide a foundation for understanding the crystalline properties of similar compounds (Nizammohideen et al., 2019).
Chemosensory Applications
- Anion Sensors: Compounds with 1,3,4-oxadiazole groups, similar to the query compound, showed potential as selective chemosensors for fluoride ions. This indicates possible applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
Propriétés
IUPAC Name |
methyl 4-[[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-7-9-14(10-8-12)25-11-15-20-21-17(26-15)16(22)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBEDZTMZLDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
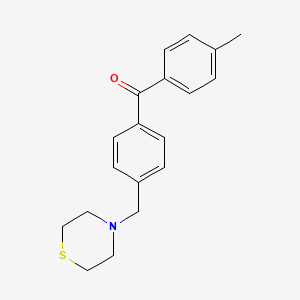
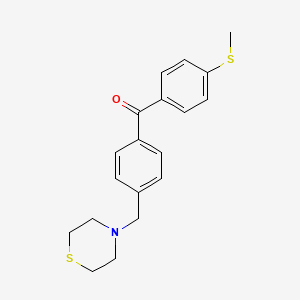
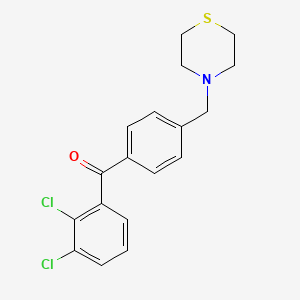
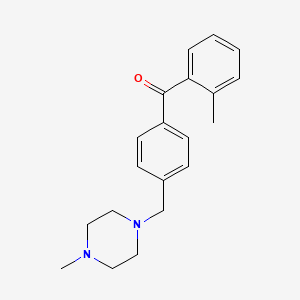
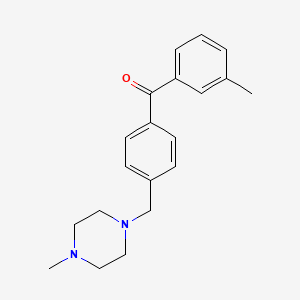
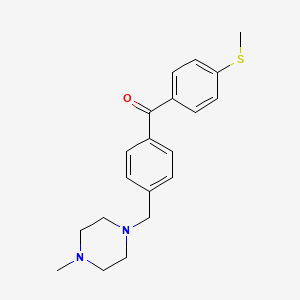
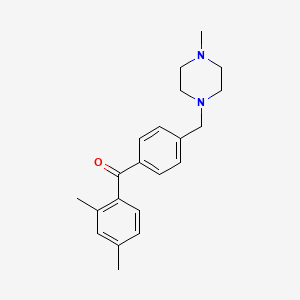
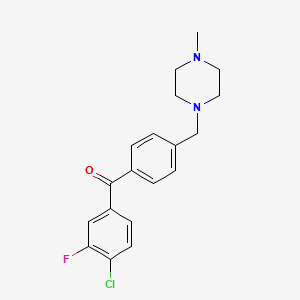
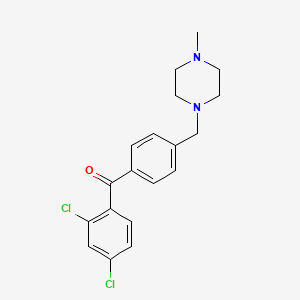
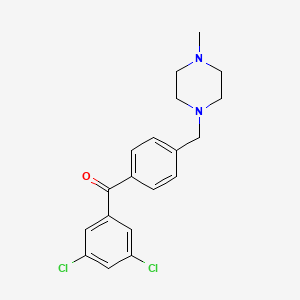
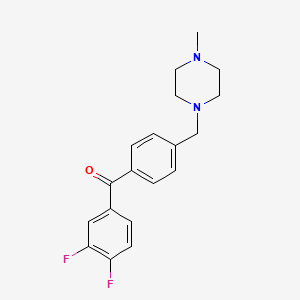
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
